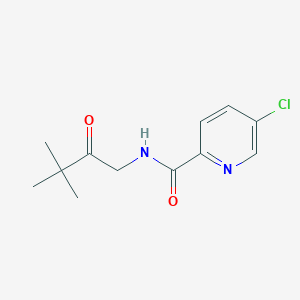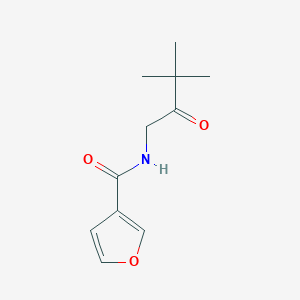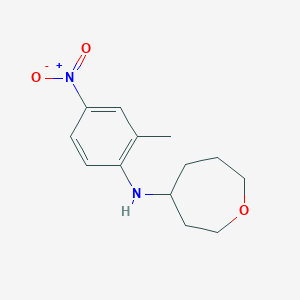
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone, also known as DMQS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQS is a synthesized compound that has been studied for its biochemical and physiological effects, mechanism of action, and future directions for research.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes. 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in regulating cell growth and differentiation. 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of protein tyrosine phosphatases. 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has also been shown to have antioxidant properties and to inhibit the activity of acetylcholinesterase. In vivo studies have shown that 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has anti-inflammatory effects and can reduce the severity of colitis in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone also has limitations, including its poor solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone. In medicinal chemistry, further studies are needed to optimize the structure of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone for its potential as an anticancer agent. In biochemistry, further studies are needed to understand the mechanism of action of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone and its potential as a fluorescent probe for detecting reactive oxygen species. In materials science, further studies are needed to explore the potential of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone as a building block for constructing supramolecular structures. Additionally, further studies are needed to explore the potential of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone in other fields, such as neuroscience and environmental science.
In conclusion, 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is a synthesized compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been studied for its biochemical and physiological effects, mechanism of action, and future directions for research. Further studies are needed to fully understand the potential of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone in various fields and to optimize its structure for its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone involves the reaction between 3,4-dimethylbenzaldehyde and 4-methyl-2-aminophenol, followed by the reaction with carbon disulfide and chloroacetic acid. The final product is obtained after purification and recrystallization. This synthesis method has been optimized and studied for its efficiency and yield.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been studied for its potential as a fluorescent probe for detecting reactive oxygen species. In materials science, 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been studied for its potential as a building block for constructing supramolecular structures.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c1-13-8-9-16(10-14(13)2)19(22)12-23-20-11-15(3)17-6-4-5-7-18(17)21-20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWSSDNQGGLVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)



![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)
![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine](/img/structure/B7595760.png)
![N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine](/img/structure/B7595762.png)

![N-[(2-methylphenyl)methyl]oxepan-4-amine](/img/structure/B7595779.png)